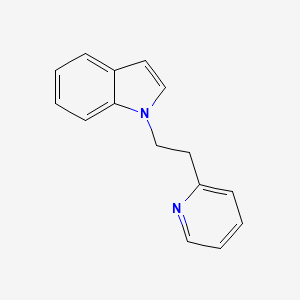

(2-pyridin-2-yl-ethyl)-1H-indole

Description

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-(2-pyridin-2-ylethyl)indole |

InChI |

InChI=1S/C15H14N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-8,10-11H,9,12H2 |

InChI Key |

PGGGPJBOOYCFEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclodehydration of α-Anilinyl-2-pyridin-2-yl-ethanones

One method reported involves the synthesis of 2-pyridin-2-yl-1H-indole derivatives through intramolecular cyclodehydration of α-anilinyl-2-pyridin-2-yl-ethanones. The process typically uses substituted α-anilinyl or 3-anisidyl ethanones bearing a 2-pyridin-2-yl substituent. This cyclodehydration leads to the formation of the indole ring fused with the pyridin-2-yl-ethyl side chain.

- This method was used to prepare a series of derivatives (4a-f), which exhibited interesting fluorescent properties and estrogen receptor binding affinity.

- The reaction conditions and yields are optimized to favor intramolecular ring closure under dehydrating conditions, often using acidic or thermal cyclization protocols.

Summary Table 1: Intramolecular Cyclodehydration Method

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Preparation of α-anilinyl-2-pyridin-2-yl-ethanone | Starting from substituted anilines and pyridinyl ethanones | Intermediate ketone derivative | Precursor for cyclodehydration |

| Cyclodehydration | Acidic or thermal conditions | Formation of 2-pyridin-2-yl-1H-indole derivatives | Fluorescent, bioactive compounds |

Reference: Synthesis and ER binding properties study, 2006

Alkylation of Ethyl Indol-2-carboxylate Followed by Hydrazinolysis and Condensation

Another approach involves the alkylation of ethyl indol-2-carboxylate at the nitrogen atom with 2-pyridyl-ethyl halides or related electrophiles in the presence of aqueous KOH in acetone. This method allows selective N-alkylation to yield ethyl 1-(2-pyridin-2-yl-ethyl)-1H-indole-2-carboxylate.

- Subsequent hydrazinolysis of the ester produces the corresponding indol-2-carbohydrazide.

- The carbohydrazide intermediate can then be condensed with aldehydes such as pyridine-3-carboxyaldehyde to form hydrazone derivatives, which can be further cyclized or modified.

Summary Table 2: Alkylation and Hydrazinolysis Route

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| N-Alkylation | Ethyl indol-2-carboxylate + 2-pyridyl ethyl bromide, aq. KOH, acetone | Ethyl 1-(2-pyridin-2-yl-ethyl)-1H-indole-2-carboxylate | High yield, mild conditions |

| Hydrazinolysis | Hydrazine hydrate in ethanol | Indol-2-carbohydrazide | Precursor for condensation |

| Condensation with aldehydes | Aromatic aldehydes + acetic acid catalyst, ethanol, reflux | Hydrazone derivatives | Functionalized indole compounds |

Reference: Alkylation and hydrazinolysis study with indole derivatives, 2016

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has been employed for the preparation of pyridinyl-substituted indoles. For example, Suzuki-Miyaura coupling between boronic acid derivatives of indole and halogenated pyridines or vice versa enables the formation of C-C bonds linking the indole to the pyridine moiety.

- Typical catalysts include palladium dibenzylideneacetone and ligands such as XantPhos.

- Base such as cesium carbonate is used in mixed solvents (e.g., cyclopentyl methyl ether and water).

- This method allows the introduction of various substituents on both the indole and pyridine rings.

Summary Table 3: Palladium-Catalyzed Cross-Coupling

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Suzuki coupling | Indolyl boronic acid + 2-halopyridine, Pd(dba)2, XantPhos, Cs2CO3, CPME/H2O | 2-(Pyridin-2-yl)-1H-indole derivatives | Moderate to good yields (47-78%) |

| Purification | Column chromatography | Pure pyridinyl-indole products | Crystalline solids |

Reference: ACS Omega, 2019

Condensation of Indol-3-carbaldehyde Derivatives with Pyridin-2-amine

A related synthetic route involves the condensation of indol-3-carbaldehyde derivatives with pyridin-2-amine under reflux in ethanol with catalytic glacial acetic acid. This reaction forms Schiff base derivatives linking the indole and pyridine units via a methylene bridge.

- The reaction typically proceeds over 5-6 hours.

- The products are isolated by filtration, washed, and recrystallized.

- Characterization by FTIR, NMR, and mass spectrometry confirms the structure.

Summary Table 4: Condensation Method

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Condensation | Indol-3-carbaldehyde + pyridin-2-amine, EtOH, glacial acetic acid, reflux | (E)-N-((2-(1H-indol-3-yl)methylene)pyridin-2-amine derivatives | Moderate yields (~64-71%) |

| Isolation | Filtration, recrystallization | Pure Schiff bases | Characterized by spectroscopic methods |

Reference: Anticancer compound synthesis, 2025

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Intramolecular cyclodehydration | Direct ring closure from α-anilinyl ethanones | Efficient ring formation, fluorescent products | Requires specific ketone precursors |

| Alkylation + Hydrazinolysis | N-alkylation followed by hydrazide formation | High selectivity, versatile intermediate | Multi-step, requires hydrazine handling |

| Palladium-catalyzed cross-coupling | Suzuki coupling of boronic acids and halides | Broad substrate scope, good yields | Expensive catalysts, sensitive to conditions |

| Condensation of aldehyde + amine | Schiff base formation under mild reflux | Simple, straightforward | Products are imines, may require further reduction |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridin-2-ylethyl)indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the indole ring to indoline.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine, chlorine), nitro groups, and other electrophiles.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

1-(2-Pyridin-2-ylethyl)indole has a wide range of applications in scientific research:

Mechanism of Action

1-(2-Pyridin-2-ylethyl)indole can be compared with other similar compounds, such as:

Indole: A simpler structure without the pyridine moiety, widely found in nature and used in pharmaceuticals.

Pyridine: A basic aromatic ring with a nitrogen atom, used as a precursor for various chemical syntheses.

Pyrido[1,2-a]indole: A fused ring system combining indole and pyridine, known for its biological activities and fluorescent properties.

Uniqueness: 1-(2-Pyridin-2-ylethyl)indole is unique due to its combination of indole and pyridine structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between (2-pyridin-2-yl-ethyl)-1H-indole analogs and related indole derivatives:

Table 1: Comparative Analysis of Indole Derivatives

Structural and Functional Insights

Pyridinyl vs. Phenyl Substituents 2-Pyridin-2-yl-1H-indole exhibits enhanced metal-coordination capability due to the pyridine nitrogen, enabling applications in organoboron chemistry (e.g., reactions with FcBMeBr to form ferrocene-containing complexes) . 2-Phenyl-1H-indole lacks nitrogen-mediated reactivity but is widely used in industrial synthesis due to its stability and simple aromatic substitution pattern .

Substituent Position and Bioactivity

- 3-(Piperidin-3-yl)-1H-indole demonstrates high affinity for serotonin receptors, a property absent in pyridinyl-substituted analogs. This highlights the importance of substituent position (3 vs. 2) and nitrogen environment (piperidinyl vs. pyridinyl) in neuropharmacology .

- 3-(2-Methoxyethyl)-2-(2-pyridinyl)-1H-indole was identified as a volatile biomarker in mammalian saliva, suggesting that alkyloxy-pyridinyl substituents enhance volatility and biological detectability .

Synthetic Methodologies Pyridinyl-substituted indoles are synthesized via palladium-catalyzed cross-coupling or organometallic reactions (e.g., with BPh₃ or FcBMeBr) . Piperidinyl-substituted indoles require multistep functionalization, including nucleophilic substitution or reductive amination, to integrate the heterocyclic amine .

Physicochemical Properties

- 2-Pyridin-2-yl-1H-indole (estimated molecular weight: ~168.19 g/mol) is less volatile than 3-(2-methoxyethyl)-2-(2-pyridinyl)-1H-indole , which was detected via GC/MS in saliva studies .

- 1H-Indole itself acts as a bacterial oxidative stress biosignal, but pyridinyl or phenyl substituents may alter its bioavailability and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.